1. Elevated Lipophilicity (logP): Target logP 2.2 vs. 1-Ethyl-3-methyl Analog logP 0.95–1.59 vs. 1,3-Dimethyl Analog logP 0.64–1.50
The 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride exhibits a calculated logP of 2.2 [1], which is 0.61–1.25 log units higher than the 1-ethyl-3-methyl analog (logP range 0.95–1.59) and 0.70–1.56 log units higher than the 1,3-dimethyl analog (logP range 0.64–1.50) [2]. This translates to an approximately 4- to 18-fold greater partition into the octanol phase at equilibrium.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.2 (calculated) [1] |
| Comparator Or Baseline | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride: LogP = 0.95 (ACD/LogP) to 1.59 ; 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: LogP = 0.64 (LogP) to 1.50 (XLogP3) [2] |
| Quantified Difference | ΔLogP = +0.61 to +1.56 (target vs. comparators); ~4× to 18× higher octanol partitioning |
| Conditions | Predicted partition coefficients using ACD/Labs, XLogP3, or equivalent algorithms at pH 7.4 |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability for intracellular target engagement and altered formulation requirements, directly impacting the design of agrochemical and pharmaceutical derivatives.
- [1] Molaid.com. 1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 133639-29-9) Product Page. Calculated logP: 2.2. https://www.molaid.com/MS_380839 (accessed 2026-05-12). View Source
- [2] Chembase.cn. 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: LogP = 0.6433897. Basechem.org: XLogP3 = 1.5. https://en.chembase.cn/molecule-14167.html (accessed 2026-05-12). View Source
